2,4-Dimethoxyzimtsäure

Übersicht

Beschreibung

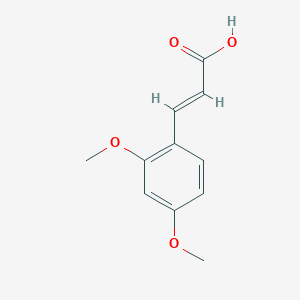

2,4-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound has been studied for its potential antimicrobial and antioxidant properties.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to exhibit inhibitory effects on bacterial quorum sensing systems .

Mode of Action

For instance, some cinnamic acid derivatives have been found to inhibit bacterial quorum sensing, a form of communication that allows bacteria to coordinate their behavior .

Biochemical Pathways

It’s known that cinnamic acid derivatives are involved in the phenylpropanoid pathway, which plays a key role in plant defense mechanisms . In this pathway, caffeic acid (3,4-dihydroxycinnamic acid) is methylated to form isoferulic acid (3-hydroxy-4-methoxycinnamic acid), which is further methylated to produce 3,4-dimethoxycinnamic acid .

Pharmacokinetics

A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the human body after consumption of coffee, reaching peak plasma concentrations within 30 minutes . This suggests that 2,4-Dimethoxycinnamic acid may also be rapidly absorbed and could have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been found to have inhibitory effects on bacterial quorum sensing systems, potentially disrupting bacterial communication and coordination .

Action Environment

The action of 2,4-Dimethoxycinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ethanol and ethyl acetate could affect its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially influence the stability and action of 2,4-Dimethoxycinnamic acid.

Biochemische Analyse

Biochemical Properties

2,4-Dimethoxycinnamic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . This interaction suggests that 2,4-Dimethoxycinnamic acid may have hypocholesterolemic properties. Additionally, it exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . These properties make it a valuable compound for studying oxidative stress and related cellular damage.

Cellular Effects

2,4-Dimethoxycinnamic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, 2,4-Dimethoxycinnamic acid has been shown to impact lipid metabolism by reducing serum cholesterol levels and altering the composition of bile acids . These effects highlight its potential therapeutic applications in managing hyperlipidemia and related metabolic disorders.

Molecular Mechanism

The molecular mechanism of 2,4-Dimethoxycinnamic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with HMG-CoA reductase results in the inhibition of cholesterol biosynthesis . Additionally, 2,4-Dimethoxycinnamic acid can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underpin its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethoxycinnamic acid can vary over time. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation . Long-term exposure to 2,4-Dimethoxycinnamic acid has been associated with sustained antioxidant and hypocholesterolemic effects

Dosage Effects in Animal Models

The effects of 2,4-Dimethoxycinnamic acid in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing serum cholesterol levels and enhancing antioxidant defense . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

2,4-Dimethoxycinnamic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolic transformations can influence its biological activity and overall efficacy.

Transport and Distribution

Within cells and tissues, 2,4-Dimethoxycinnamic acid is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, where it exerts its biochemical effects. The precise mechanisms of its transport and distribution are still being elucidated, but it is known to interact with cellular transporters that facilitate its uptake and localization .

Subcellular Localization

The subcellular localization of 2,4-Dimethoxycinnamic acid can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mode of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction. In this reaction, 2,4-dimethoxybenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, leading to the formation of 2,4-dimethoxycinnamic acid after decarboxylation .

Industrial Production Methods

Industrial production of 2,4-dimethoxycinnamic acid often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2,4-dimethoxyhydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

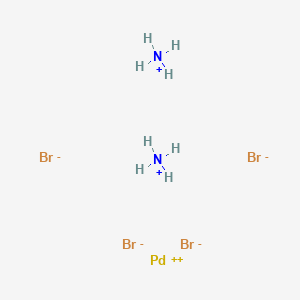

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: 2,4-Dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

Reduction: 2,4-Dimethoxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

Ferulic Acid: Similar antioxidant and anti-inflammatory properties but with a hydroxyl group at the 4 position instead of a methoxy group.

Sinapic Acid: Contains two methoxy groups and a hydroxyl group, exhibiting stronger antioxidant activity.

3,4-Dimethoxycinnamic Acid: Similar structure but with methoxy groups at the 3 and 4 positions, showing different reactivity and biological activity.

These comparisons highlight the unique properties of 2,4-dimethoxycinnamic acid, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251243 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-09-4, 6972-61-8 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2',4'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of methoxy groups at the 2 and 4 positions of the benzene ring in 2,4-Dimethoxycinnamic acid influence its reactivity?

A: Research suggests that the presence of 4-alkyl, 4-alkoxy, 4-aryl, and 2-alkoxy groups, such as the methoxy groups in 2,4-Dimethoxycinnamic acid, can decrease the reactivity of the carbonyl carbon in benzaldehyde derivatives. [] This decrease in reactivity is likely due to the electron-donating nature of these substituents, which can increase electron density at the carbonyl carbon and hinder nucleophilic attack.

Q2: Can 2,4-Dimethoxycinnamic acid be used as a building block for larger structures?

A: Yes, 2,4-Dimethoxycinnamic acid derivatives can be used as synthons in organic synthesis. For example, the esterification of 2,4-Dimethoxycinnamic acid with undecenol, followed by a tetramerization reaction catalyzed by boron trifluoride etherate, yields macrocyclic structures known as resorcarenes. [] These resorcarenes can adopt different conformations, including chair, cone, and 1,2-alternate, with the chair conformation exhibiting interesting self-assembly properties due to CH-π interactions. []

Q3: What is the significance of the different conformations observed in resorcarenes derived from 2,4-Dimethoxycinnamic acid?

A: The chair conformation of the undecenyl resorc[4]arene derived from 2,4-Dimethoxycinnamic acid has been shown to exhibit a specific self-assembly pattern in the crystal lattice. [] This self-assembly results in the formation of alternating hydrophilic and hydrophobic layers with a thickness of 6-7 Å, driven by strong CH–π interactions. [] Such self-assembly properties are crucial for various applications, including molecular recognition, sensing, and material science.

Q4: Beyond resorcarenes, are there other macrocyclic structures accessible from 2,4-Dimethoxycinnamic acid derivatives?

A: Yes, treating the methyl ester of (E)-2,4-Dimethoxycinnamic acid with boron trifluoride etherate can lead to the formation of C-alkylcalix[4]resorcinarenes. [] These macrocycles represent another class of interesting supramolecular structures with potential applications in host-guest chemistry and materials science.

Q5: Are there any studies focusing on specific chemical modifications of 2,4-Dimethoxycinnamic acid?

A: While the provided abstracts don't delve into the specifics, one paper mentions research on the bromination of 2,4-Dimethoxycinnamic acid. [] This suggests investigations into how the introduction of halogens might alter the molecule's reactivity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)